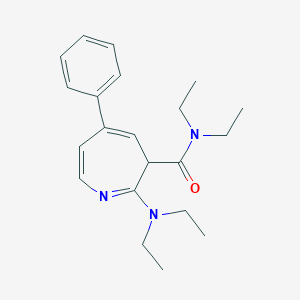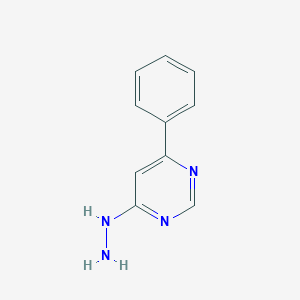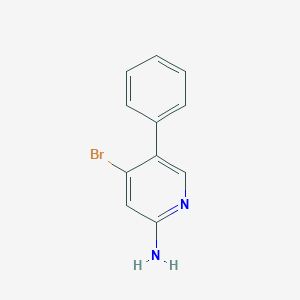
4-Bromo-5-phenyl-2-pyridinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-phenyl-2-pyridinylamine, also known as BPA, is a chemical compound with a molecular formula of C11H8BrN2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. BPA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenyl-2-pyridinylamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the disruption of various cellular processes, ultimately leading to the death of the targeted cells.
Biochemical and Physiological Effects:
4-Bromo-5-phenyl-2-pyridinylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. 4-Bromo-5-phenyl-2-pyridinylamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Bromo-5-phenyl-2-pyridinylamine has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-5-phenyl-2-pyridinylamine in lab experiments is its relatively low cost and availability. However, one limitation is its potential toxicity. 4-Bromo-5-phenyl-2-pyridinylamine can be harmful if ingested or inhaled, and caution should be exercised when handling it.
Future Directions
There are several future directions for the study of 4-Bromo-5-phenyl-2-pyridinylamine. One area of research is the development of new drugs and agrochemicals based on the structure of 4-Bromo-5-phenyl-2-pyridinylamine. Another area of research is the investigation of the potential use of 4-Bromo-5-phenyl-2-pyridinylamine in the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-5-phenyl-2-pyridinylamine and its potential side effects.
Conclusion:
In conclusion, 4-Bromo-5-phenyl-2-pyridinylamine is an important chemical compound that has potential applications in various fields, including pharmaceuticals and agrochemicals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-Bromo-5-phenyl-2-pyridinylamine and its uses in various fields.
Synthesis Methods
The synthesis of 4-Bromo-5-phenyl-2-pyridinylamine can be carried out by several methods. One of the most common methods is the reaction between 4-bromo-2-chloropyridine and aniline. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere. The product is then purified by recrystallization.
Scientific Research Applications
4-Bromo-5-phenyl-2-pyridinylamine has been extensively studied for its potential use in the development of new drugs and agrochemicals. It has been found to have antimicrobial, antifungal, and antiviral properties. 4-Bromo-5-phenyl-2-pyridinylamine has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-bromo-5-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-11(13)14-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
FMDFDFCXCHHPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




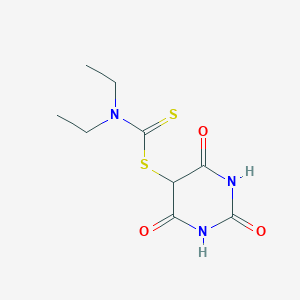
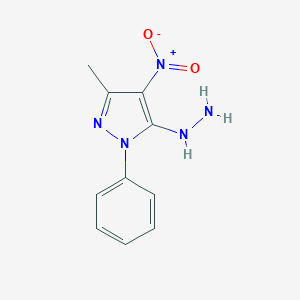
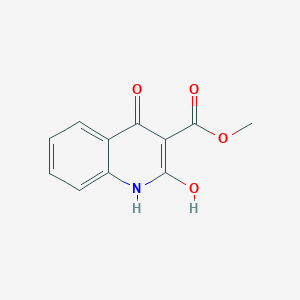
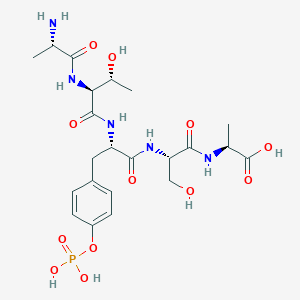
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
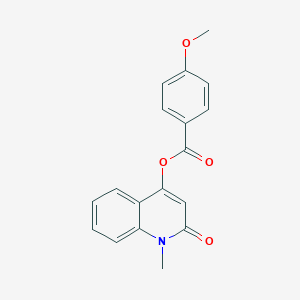


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
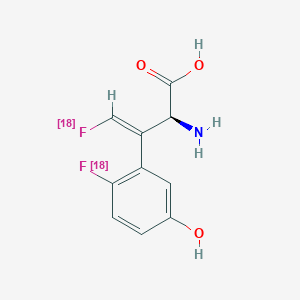
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
